molecular formula C15H13N5O4S2 B2879126 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1172450-85-9

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2879126
CAS No.: 1172450-85-9
M. Wt: 391.42
InChI Key: AOHGLILSEJLVKL-UHFFFAOYSA-N
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Description

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N5O4S2 and its molecular weight is 391.42. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that integrates various pharmacologically active moieties. This compound's biological activity is primarily attributed to its structural components, particularly the oxadiazole and thiadiazole rings, which have been shown to exhibit significant pharmacological properties.

Chemical Structure

The chemical structure of the compound can be broken down into key functional groups:

  • Dihydrobenzo[b][1,4]dioxin : A fused bicyclic structure that contributes to the compound's hydrophobicity and potential interactions with biological membranes.
  • Oxadiazole and Thiadiazole Rings : These heterocyclic compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives containing oxadiazole and thiadiazole moieties often exhibit anticancer properties. The mechanism of action typically involves:

  • Inhibition of Enzymes : Compounds similar to the one have shown the ability to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .
  • Cell Line Studies : Specific derivatives have shown promising results against various cancer cell lines. For instance:
    • IC50 values of 4.27 µg/mL against SK-MEL-2 (melanoma) and 0.28 µg/mL against MCF-7 (breast cancer) have been reported for related thiadiazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural characteristics. The presence of specific substituents on the oxadiazole and thiadiazole rings significantly influences its potency and selectivity against cancer cells.

Structural FeatureImpact on Activity
Dihydrobenzo[b][1,4]dioxinEnhances membrane permeability
Oxadiazole RingInhibits DNA synthesis
Thiadiazole RingInteracts with protein kinases
Positioning of SubstituentsDetermines binding affinity and selectivity

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for DNA replication and repair .
  • Receptor Interactions : The thiadiazole moiety may interact with various receptors involved in cell signaling pathways related to cancer progression .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Thiadiazole Derivatives : A study reported that a thiadiazole derivative exhibited significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity .
  • Oxadiazole Hybridization : Research has shown that hybridizing oxadiazoles with other pharmacophores enhances their anticancer potential by targeting multiple pathways simultaneously .

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S2/c1-8-17-19-14(26-8)16-12(21)7-25-15-20-18-13(24-15)11-6-22-9-4-2-3-5-10(9)23-11/h2-5,11H,6-7H2,1H3,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHGLILSEJLVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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